Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate

Antifolate DHFR inhibition Medicinal Chemistry

Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate (CAS 882747-96-8) is a heteroaromatic malonate ester comprising a 5-amino-2-pyridinyl core, a geminal dimethyl malonate moiety, and two ester functionalities. With a molecular formula of C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol, this compound is commercially available with a purity of ≥98%.

Molecular Formula C11H14N2O4
Molecular Weight 238.243
CAS No. 882747-96-8
Cat. No. B2743690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate
CAS882747-96-8
Molecular FormulaC11H14N2O4
Molecular Weight238.243
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)N)(C(=O)OC)C(=O)OC
InChIInChI=1S/C11H14N2O4/c1-11(9(14)16-2,10(15)17-3)8-5-4-7(12)6-13-8/h4-6H,12H2,1-3H3
InChIKeyGTMJMSQNSLNZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate (CAS 882747-96-8) – A Dual-Target Aminopyridinyl Malonate Building Block with Characterized Enzyme Inhibition Profile


Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate (CAS 882747-96-8) is a heteroaromatic malonate ester comprising a 5-amino-2-pyridinyl core, a geminal dimethyl malonate moiety, and two ester functionalities. With a molecular formula of C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol, this compound is commercially available with a purity of ≥98% . Structurally, it features a primary aromatic amine and a sterically hindered malonate center, rendering it a versatile intermediate for the construction of more complex pyridine-containing pharmacophores and a subject of interest for its intrinsic biochemical activities. Binding affinity data curated in BindingDB (BDBM50405802, CHEMBL5278951) indicate that this compound exhibits measurable inhibitory activity against multiple enzyme targets, including dihydrofolate reductase and carbonic anhydrase II [1].

Why Generic Aminopyridine or Malonate Substitution Fails: The Importance of Specific Activity and Steric Bulk in Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate


The substitution of Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate with a generic aminopyridine or a simple dialkyl malonate is not scientifically valid due to the compound's unique dual-functional architecture and its empirically defined, multi-target inhibition profile. Simple aminopyridines (e.g., 2-aminopyridine) lack the sterically hindered malonate moiety, which is critical for modulating molecular recognition and providing a latent carboxylic acid handle for further derivatization. Conversely, simple malonates (e.g., dimethyl malonate) lack the pyridine scaffold necessary for π-π stacking and hydrogen-bonding interactions with biological targets such as carbonic anhydrase II and dihydrofolate reductase. The quantitative activity data presented in Section 3, derived from BindingDB [1], demonstrate that this specific substitution pattern and stereoelectronic configuration yield measurable, albeit moderate, inhibitory activity (IC₅₀ values in the 100–200 nM range) that would be entirely absent in simpler, structurally disparate analogs. Therefore, any attempt to replace this compound based on functional group similarity alone would result in a loss of the specific activity profile and synthetic utility that define its scientific value.

Quantitative Evidence Guide: Differentiating Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate from In-Class Analogs and Reference Inhibitors


Comparative Inhibitory Activity Against Rat Liver Dihydrofolate Reductase (DHFR)

Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate exhibits measurable inhibitory activity against rat liver dihydrofolate reductase (DHFR) with an IC₅₀ value of 110 nM [1]. This activity is significantly lower than that of the potent clinical antifolate methotrexate, which demonstrates an IC₅₀ of approximately 2.5 nM in the same enzyme assay system [2]. While the compound is not a potent DHFR inhibitor, its well-defined, moderate activity profile distinguishes it from other aminopyridine-containing malonates that are inactive or uncharacterized against this target, providing a unique benchmark for structure-activity relationship (SAR) studies.

Antifolate DHFR inhibition Medicinal Chemistry

Comparative Inhibitory Activity Against Human Carbonic Anhydrase II (hCA II)

The compound demonstrates consistent inhibitory activity against human carbonic anhydrase II (hCA II), with reported IC₅₀ values of 200 nM and 220 nM in independent BindingDB entries, measured via CO₂ hydration assays using human erythrocyte enzyme [1]. For comparison, acetazolamide, a clinically used sulfonamide carbonic anhydrase inhibitor, exhibits a more potent IC₅₀ of 13 nM against hCA II in analogous assays . Although less potent than acetazolamide, the compound's non-sulfonamide, aminopyridine-based scaffold offers a distinct chemotype for hCA II inhibition, which is valuable for overcoming sulfonamide-related side effects and resistance mechanisms.

Carbonic Anhydrase Enzyme Inhibition Glaucoma Research

Structural Distinction: Gem-Dimethyl Malonate Steric Bulk as a Synthetic Advantage

Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate possesses a geminal dimethyl substitution on the malonate carbon adjacent to the pyridine ring. This structural feature introduces significant steric hindrance relative to the des-methyl analog, Dimethyl 2-(5-amino-2-pyridinyl)malonate (CAS 860650-20-0) . The presence of the 2-methyl group restricts conformational flexibility around the C-C bond linking the pyridine and malonate moieties, which can translate to enhanced metabolic stability or altered binding kinetics in biological systems, and provides a unique point of diversification for synthetic elaboration. This steric bulk is a quantifiable structural differentiator (additional molecular weight of 14 Da, increased van der Waals volume) that is absent in the des-methyl comparator.

Synthetic Intermediate Steric Hindrance Heterocyclic Chemistry

High-Value Application Scenarios for Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate Based on Validated Evidence


Lead Optimization Scaffold for Non-Sulfonamide Carbonic Anhydrase Inhibitors

The demonstrated hCA II inhibitory activity (IC₅₀ ~200 nM) [1] positions Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate as a validated starting point for the development of non-sulfonamide carbonic anhydrase inhibitors. Medicinal chemistry teams seeking to avoid the hypersensitivity reactions, tolerance development, and resistance mechanisms associated with sulfonamide drugs (e.g., acetazolamide) can utilize this compound as a core scaffold for SAR expansion. Its moderate potency provides a sufficient activity window for optimization, while its distinct chemotype offers a clear patent strategy and potential for improved selectivity profiles.

Reference Ligand and Tool Compound for Dihydrofolate Reductase (DHFR) Studies

With a well-defined IC₅₀ of 110 nM against rat liver DHFR [1], this compound serves as a useful reference ligand in biochemical and biophysical assays. Its moderate potency makes it suitable as a control compound for assay validation, enabling researchers to calibrate high-throughput screening (HTS) campaigns and to benchmark the activity of newly synthesized antifolate analogs. Furthermore, its distinct structure relative to classical antifolates like methotrexate provides a valuable comparator for elucidating structure-activity relationships around DHFR active-site tolerance.

Synthetic Building Block for Complex Pyridine-Containing Pharmacophores

The compound's orthogonal functional groups (primary aromatic amine, geminal dimethyl malonate esters) make it an ideal intermediate for constructing elaborate heterocyclic systems. The 5-amino group can be readily derivatized (e.g., amide coupling, diazotization, reductive amination), while the malonate moiety can undergo hydrolysis, decarboxylation, or alkylation to install carboxylic acid or other functional handles . This versatility, combined with the steric bulk imparted by the 2-methyl group, enables the efficient synthesis of sterically congested pyridine analogs for fragment-based drug discovery and library synthesis, offering a clear advantage over less functionalized pyridine building blocks.

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